Acetoprole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetoprole is a synthetic chemical compound classified as a phenylpyrazole insecticide. Its chemical formula is , and it features a complex structure that includes a pyrazole ring, which is characteristic of this class of insecticides. Acetoprole has been developed to combat pest resistance against other insecticides and is used primarily in agricultural settings for its effectiveness against a wide range of insects .

Insecticidal Properties and Mode of Action

Acetoprole is a broad-spectrum insecticide belonging to the class of oxadiazines. It is primarily used in agriculture to control sucking insects, including whiteflies, aphids, psyllids, and thrips, on various crops such as vegetables, fruits, cotton, and ornamentals [].

Research has shown that acetoprole acts by disrupting the normal functioning of the insect's nervous system []. It specifically targets the nicotinic acetylcholine receptors (nAChRs), which are responsible for transmitting nerve impulses in insects. By binding to these receptors, acetoprole blocks the transmission of nerve signals, leading to paralysis and ultimately death of the insect [].

Environmental Research

Research is ongoing to assess the environmental impact of acetoprole. Studies have shown that it is relatively non-toxic to mammals, birds, and beneficial insects compared to some other insecticides []. However, concerns remain regarding its potential impact on aquatic invertebrates, such as honeybees and other pollinators []. Further research is needed to fully understand the long-term environmental effects of acetoprole use.

- Hydrolysis: Acetoprole can be hydrolyzed in the presence of water, leading to the formation of less toxic byproducts.

- Nucleophilic Substitution: The presence of halogen atoms in its structure allows for nucleophilic substitution reactions, which can modify its properties and enhance its efficacy.

- Oxidation: Acetoprole can also undergo oxidation reactions, which may affect its stability and biological activity .

The synthesis of Acetoprole involves several steps:

- Formation of the Pyrazole Ring: The initial step typically involves the reaction of appropriate precursors to form the pyrazole structure.

- Substitution Reactions: Subsequent reactions introduce functional groups such as halogens and trifluoromethyl groups to achieve the desired chemical properties.

- Final Modifications: The final steps may involve purification and crystallization to obtain the compound in a usable form .

Acetoprole is primarily used as an insecticide in agriculture. Its applications include:

- Crop Protection: Effective against a variety of pests, making it suitable for use on multiple crops.

- Integrated Pest Management: It plays a role in integrated pest management strategies due to its specific action mechanism and lower toxicity to mammals compared to other insecticides .

Research on Acetoprole has focused on its interactions with various biological systems:

- Synergistic Effects: Studies have shown that combining Acetoprole with other insecticides can enhance efficacy against resistant pest populations.

- Toxicological Studies: Evaluations have been conducted to assess its impact on non-target organisms, including beneficial insects and aquatic life, highlighting the importance of understanding ecological interactions .

Acetoprole shares similarities with other compounds in the phenylpyrazole class, particularly:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fipronil | Central pyrazole ring with sulfur | Broad-spectrum activity; higher mammalian toxicity |

| Ethiprole | Similar pyrazole structure | More selective for certain pests |

| Flufiprole | Contains fluorine substituents | Enhanced stability and efficacy |

Acetoprole's unique combination of trifluoromethyl groups and specific halogen substitutions distinguishes it from these similar compounds, contributing to its effectiveness against resistant pest populations while maintaining lower toxicity levels for non-target species .

Acetoprole functions as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels, placing it within the phenylpyrazole class of insecticides [1] [2]. The compound exhibits its insecticidal activity through specific binding to the non-competitive blocker (NCB) site of the GABA-gated chloride channel complex [3] [4]. This binding site is distinct from the orthosteric GABA binding site, allowing acetoprole to function as an allosteric modulator that blocks chloride ion flux regardless of GABA concentration [5].

The molecular mechanism involves acetoprole binding to a specific site within the transmembrane domain of the GABA receptor complex, preventing the normal influx of chloride ions that would typically result in neuronal hyperpolarization [4] [6]. When GABA binds to its receptor under normal physiological conditions, chloride channels open, allowing chloride ions to enter the neuron and causing membrane hyperpolarization, which inhibits nerve signal transmission [7] [8]. Acetoprole disrupts this process by maintaining the chloride channels in a closed or non-functional state, preventing the inhibitory effects of GABA [1] [3].

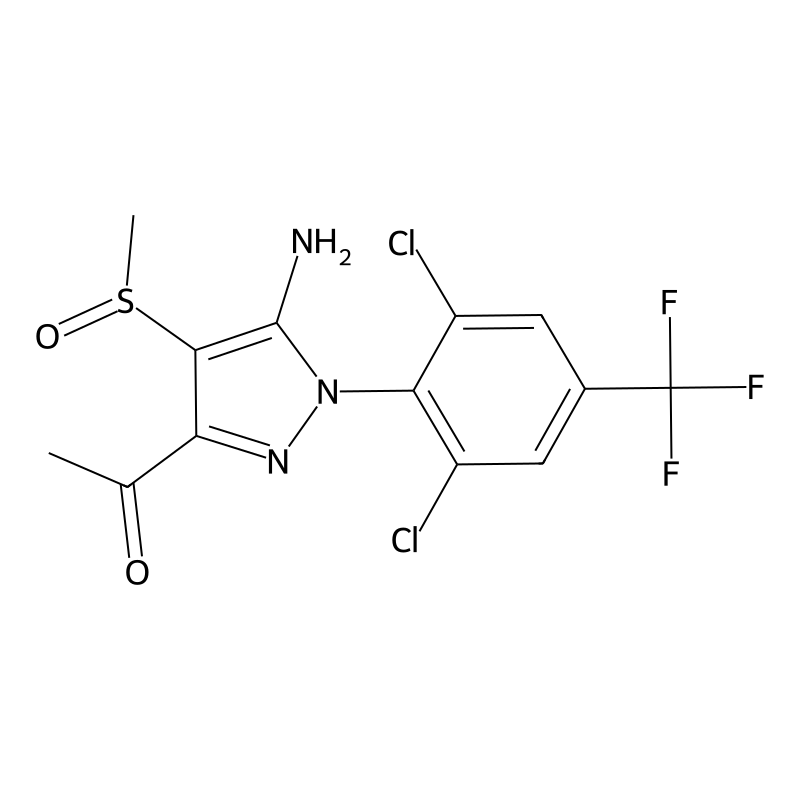

The structural basis for this antagonism lies in acetoprole's phenylpyrazole core structure, characterized by the molecular formula C₁₃H₁₀Cl₂F₃N₃O₂S and a molecular weight of 400.21 Da [1] [9]. The compound contains a central pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group at the 1-position, a methylsulfinyl group at the 4-position, and an amino group at the 5-position [1] [10]. This specific arrangement of functional groups facilitates high-affinity binding to the NCB site while maintaining selectivity for insect GABA receptors over mammalian counterparts [11].

The consequence of GABA-gated chloride channel blockade is the disruption of normal inhibitory neurotransmission in the insect nervous system [3] [4]. Without functional GABA-mediated inhibition, excitatory nerve impulses become uncontrolled, leading to hyperexcitation, tremors, convulsions, paralysis, and ultimately death [6] [12]. This mechanism is particularly effective against insects because their nervous systems rely heavily on GABA-mediated inhibition for proper motor control and behavioral regulation [5].

Species-specific Binding Affinity Studies

Acetoprole demonstrates significant species-specific binding affinity patterns that contribute to its selective toxicity profile. The compound exhibits preferential binding to insect GABA-gated chloride channels compared to mammalian receptors, resulting in a favorable selectivity index for pest control applications [1] [13]. This selectivity stems from structural differences between insect and mammalian GABA receptor subtypes, particularly in the amino acid sequences surrounding the NCB binding site [6] [14].

Studies on target organism specificity reveal that acetoprole is particularly effective against sucking insects, including aphids, whiteflies, thrips, and plant hoppers [2] [15]. The compound also demonstrates activity against chewing insects, expanding its spectrum of control to include a broader range of agricultural pests [2] [16]. Field applications have shown efficacy on various crops including vegetables, fruits, cotton, and ornamental plants, indicating consistent activity across different pest species in diverse agricultural systems [2] [15].

The binding affinity of acetoprole to insect GABA receptors is influenced by the specific subunit composition of the receptor complex. Insect GABA-gated chloride channels typically consist of different subunit arrangements compared to mammalian receptors, with variations in the α, β, and γ subunit types and their spatial organization [7] [17]. These structural differences create binding pockets with distinct conformations that favor acetoprole binding in insects while reducing affinity for mammalian receptors [14] [7].

Research indicates that acetoprole's species selectivity is also influenced by differential metabolic processing between target and non-target organisms [13] [18]. Insects appear to have limited capacity for rapid detoxification of acetoprole, allowing the compound to reach effective concentrations at the target site [19] [20]. In contrast, mammals possess more efficient metabolic pathways for acetoprole degradation, reducing systemic exposure and associated toxicity [13] [21].

Comparative binding studies using radioligand displacement assays have demonstrated that acetoprole exhibits nanomolar binding affinity to insect GABA receptor preparations [3] [22]. The compound competes effectively with established GABA receptor ligands such as [³H]EBOB (ethynylbicycloorthobenzoate), a standard radioligand used to characterize the NCB binding site [3] [22]. These binding characteristics support acetoprole's classification as a high-affinity GABA-gated chloride channel antagonist with specificity for insect nervous systems [11] [5].

Comparative Pharmacodynamics with Fipronil and Ethiprole

The phenylpyrazole insecticide class encompasses several structurally related compounds, with fipronil, ethiprole, and acetoprole representing key members that share the common mode of action as GABA-gated chloride channel antagonists [18] [23]. Despite their shared target site, these compounds exhibit distinct pharmacodynamic profiles that influence their efficacy, selectivity, and resistance potential [18] [24].

Fipronil, the most widely studied phenylpyrazole insecticide, contains a trifluoromethylsulfinyl substituent that distinguishes it from acetoprole's methylsulfinyl group [18] [23]. This structural difference significantly impacts photochemical stability, with fipronil undergoing desulfinylation as its major photodegradation pathway, while acetoprole primarily undergoes oxidation reactions [18]. The metabolic fate of these compounds also differs substantially, with fipronil showing slower sulfone formation compared to both ethiprole and acetoprole in mammalian systems [18] [24].

Ethiprole represents a second-generation phenylpyrazole developed to address some limitations of fipronil, particularly regarding environmental persistence and non-target toxicity [25] [26]. The compound contains an ethylsulfinyl substituent replacing fipronil's trifluoromethylsulfinyl moiety, resulting in enhanced metabolic sulfone formation rates in both in vitro and in vivo systems [18]. Comparative studies demonstrate that ethiprole and fipronil series exhibit very similar potency in GABA receptor assays using human recombinant β3 homomers and house fly head membrane preparations [18].

The pharmacodynamic comparison reveals that all three phenylpyrazoles demonstrate high biological activity for their sulfide, sulfoxide, sulfone, and desulfinyl derivatives [18]. However, acetoprole appears to be less extensively studied than its counterparts, partly due to its discontinued status in developed markets [2] [16]. Available data suggest that acetoprole maintains the characteristic GABA-gated chloride channel antagonism shared by the class while potentially offering advantages in specific resistance management scenarios [12] [27].

Cross-resistance patterns among phenylpyrazoles indicate that mutations conferring resistance to one compound may affect the entire class, though resistance levels can vary between compounds [28] [29]. The A301S mutation in GABA-gated chloride channels, identified in field populations of the brown stink bug (Euschistus heros), demonstrates this phenomenon by potentially affecting ethiprole efficacy [28]. Such resistance mechanisms highlight the importance of understanding the subtle pharmacodynamic differences between phenylpyrazole compounds for effective resistance management strategies [29] [30].

Resistance Development in Target Organisms

Resistance development to acetoprole and related phenylpyrazole insecticides involves both target-site and non-target-site mechanisms that can significantly impact field efficacy [28] [29]. Target-site resistance typically results from mutations in the GABA-gated chloride channel that reduce insecticide binding affinity while maintaining normal receptor function [31] [32]. The most well-characterized example is the A301S mutation identified in the RDL (resistance to dieldrin) gene, which encodes a major insect GABA receptor subunit [28] [6].

Field studies monitoring resistance in the Neotropical brown stink bug (Euschistus heros) have documented the presence and spread of the A301S mutation in GABA-gated chloride channels [28]. This mutation confers resistance to ethiprole and potentially cross-resistance to other phenylpyrazoles, including acetoprole [28]. The mutation frequency varies among geographical populations, with some regions showing higher prevalence than others, suggesting differential selection pressure and resistance development rates [28].

Non-target-site resistance mechanisms involve enhanced detoxification of acetoprole through upregulation of metabolic enzymes, particularly cytochrome P450 monooxygenases [29] [30]. These enzymes can metabolize phenylpyrazole insecticides more rapidly in resistant insects, reducing the concentration reaching the target site [29] [33]. Unlike target-site resistance, metabolic resistance can confer broad-spectrum resistance to multiple insecticide classes, making it particularly challenging for resistance management [29] [34].

The development of resistance to acetoprole is influenced by several factors, including the frequency of application, dose rates, and the presence of alternative insecticides with different modes of action [29] [35]. Historical data from acetoprole use suggests that resistance can develop relatively quickly under intensive selection pressure, particularly when used as the primary control method for specific pest species [2] [29]. The compound's discontinued status in many developed countries may partly reflect challenges related to resistance management and efficacy maintenance [2] [16].